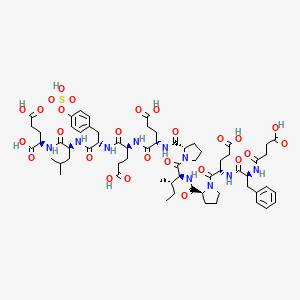
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is a synthetic peptide derivative of hirudin, a naturally occurring anticoagulant found in the salivary glands of medicinal leeches. This compound is specifically designed to inhibit thrombin, an enzyme involved in blood clotting, making it a valuable tool in medical and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the chain using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure purity and efficacy.
化学反応の分析
Types of Reactions
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt.
Major Products Formed
Oxidation: Sulfoxides and sulfone derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as an anticoagulant in the treatment of thrombotic disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
The primary mechanism of action of Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) involves the inhibition of thrombin. The peptide binds to the active site of thrombin, preventing it from cleaving fibrinogen into fibrin, a key step in blood clot formation. This inhibition is mediated through specific interactions between the peptide and the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
Hirudin: The natural form of the peptide, also an anticoagulant.
Desirudin: A recombinant form of hirudin used as an anticoagulant.
Bivalirudin: A synthetic peptide that inhibits thrombin, used in medical settings.
Uniqueness
Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated) is unique due to its specific modifications, including the succinylation and sulfation of certain residues. These modifications enhance its stability and binding affinity to thrombin, making it a more potent inhibitor compared to its natural counterparts.
特性
分子式 |
C64H88N10O26S |
|---|---|
分子量 |
1445.5 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C64H88N10O26S/c1-5-35(4)54(72-61(92)47-14-9-29-73(47)62(93)41(21-26-51(80)81)68-58(89)44(32-36-11-7-6-8-12-36)65-48(75)23-28-53(84)85)63(94)74-30-10-13-46(74)60(91)67-40(20-25-50(78)79)55(86)66-39(19-24-49(76)77)56(87)71-45(33-37-15-17-38(18-16-37)100-101(97,98)99)59(90)70-43(31-34(2)3)57(88)69-42(64(95)96)22-27-52(82)83/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,75)(H,66,86)(H,67,91)(H,68,89)(H,69,88)(H,70,90)(H,71,87)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,95,96)(H,97,98,99)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |
InChIキー |
QKQRTIWHVSBBQC-FQSUHZHRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)
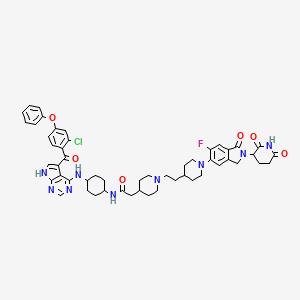
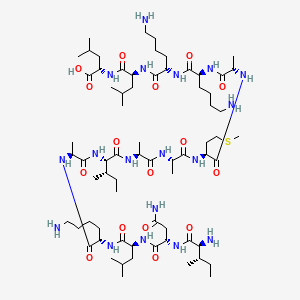
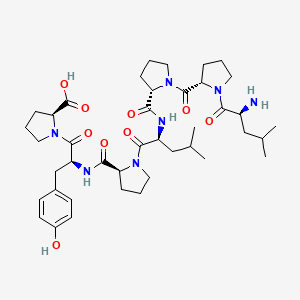

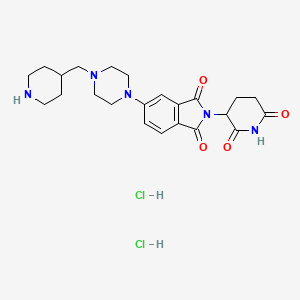



![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
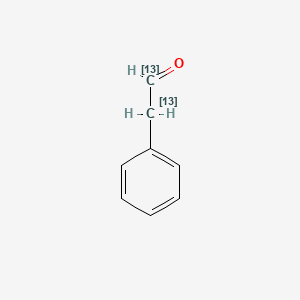
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
